(1R)-Chrysanthemolactone

Description

Structure

3D Structure

Properties

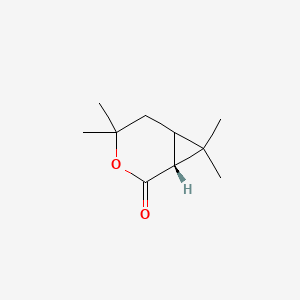

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(1R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6?,7-/m0/s1 |

InChI Key |

XAKBEOUVVTWXNF-MLWJPKLSSA-N |

Isomeric SMILES |

CC1(CC2[C@H](C2(C)C)C(=O)O1)C |

Canonical SMILES |

CC1(CC2C(C2(C)C)C(=O)O1)C |

Origin of Product |

United States |

Foundational & Exploratory

(1R)-Chrysanthemolactone: A Comprehensive Technical Guide to its Natural Origin and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-Chrysanthemolactone, a monoterpenoid of interest for its potential biological activities, is a natural product found within the plant kingdom. This technical guide provides an in-depth overview of its primary natural source, detailing available information on its isolation, characterization, and biosynthesis. While quantitative data remains limited in publicly accessible literature, this document consolidates the current knowledge to support further research and development efforts.

Natural Origin and Primary Sources

This compound has been identified as a constituent of the flowers of Dendranthema indicum, a plant species synonymous with Chrysanthemum indicum. This perennial plant, belonging to the Asteraceae family, is widely distributed in East Asia and has a long history of use in traditional medicine. The flowers of C. indicum are known to produce a variety of secondary metabolites, including flavonoids, phenolic acids, and a complex array of volatile compounds, among which this compound is found.

While Dendranthema indicum is the primary documented source, the broader Chrysanthemum genus is rich in diverse terpenoid compounds. Further investigation into other species within this genus, as well as other members of the Asteraceae family, may reveal additional natural sources of this compound.

Quantitative Data

Currently, there is a notable lack of specific quantitative data in peer-reviewed literature detailing the concentration or yield of this compound from Dendranthema indicum flowers. General analyses of Chrysanthemum indicum flower extracts have quantified total flavonoid and phenolic contents, but not the specific amount of this monoterpenoid lactone. For instance, one study reported the total flavonoid content in an ethanolic extract of Chrysanthemum morifolium (a related species) to be 1.665 mg/100mg. However, this does not provide specific information on the lactone content. The development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) with a certified reference standard, is crucial for the accurate quantification of this compound in plant materials.

Experimental Protocols: Isolation and Characterization

Detailed experimental protocols for the specific isolation and characterization of this compound from Dendranthema indicum are not extensively described in the readily available scientific literature. However, based on the general principles of natural product chemistry for isolating volatile and semi-volatile compounds from plant matrices, a standard workflow can be proposed.

Proposed Isolation Workflow

A logical workflow for the isolation of this compound would involve initial extraction followed by chromatographic separation.

Caption: Proposed experimental workflow for the isolation of this compound.

Methodology Details:

-

Plant Material Preparation: The flowers of Dendranthema indicum are collected and air-dried or freeze-dried to remove moisture content, which can interfere with the extraction of non-polar compounds. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Extraction: The powdered plant material is subjected to extraction with a non-polar solvent such as hexane or dichloromethane. This can be performed using various techniques, including maceration, Soxhlet extraction, or ultrasound-assisted extraction, to isolate the desired monoterpenoid.

-

Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is employed to separate the different components of the extract.

-

Fraction Monitoring and Pooling: The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled together.

-

Final Purification: The pooled fractions are further purified, if necessary, using techniques like preparative HPLC to obtain the pure compound.

Characterization Methods

Once isolated, the structure of this compound is elucidated using a combination of spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, providing initial identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the characteristic lactone carbonyl group.

-

Optical Rotation: Measurement of the specific rotation is crucial to confirm the "(1R)" stereochemistry of the natural product.

Biosynthesis

The specific biosynthetic pathway of this compound in Chrysanthemum indicum has not been fully elucidated. However, as a monoterpenoid, its biosynthesis is expected to originate from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be synthesized through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

The biosynthesis of monoterpenes typically proceeds through the MEP pathway. In this pathway, geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP. GPP then serves as the substrate for various terpene synthases, which catalyze cyclization and rearrangement reactions to form the diverse array of monoterpene skeletons. Subsequent enzymatic modifications, such as hydroxylation and oxidation, would lead to the formation of the lactone ring characteristic of this compound. The biosynthesis of sesquiterpene lactones in the Asteraceae family is a well-studied area and may provide analogous steps for the formation of monoterpene lactones.

Caption: Putative biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound is a naturally occurring monoterpenoid with its primary known source being the flowers of Dendranthema indicum. While its presence is documented, there is a significant gap in the scientific literature regarding its quantitative analysis, detailed isolation protocols, and specific biosynthetic pathway. For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:

-

Developing and validating analytical methods for the accurate quantification of this compound in plant materials.

-

Publishing detailed, step-by-step protocols for the efficient isolation and purification of this compound.

-

Conducting biosynthetic studies, potentially using isotopic labeling and transcriptomic analysis of Dendranthema indicum, to elucidate the enzymatic steps leading to its formation.

Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound in various scientific and therapeutic applications.

Physical and chemical properties of (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone, a monoterpenoid naturally occurring in the flowers of Dendranthema indicum, presents a subject of interest for chemical and pharmacological research. This technical guide provides a comprehensive overview of its physical and chemical properties, although a complete dataset remains to be fully elucidated in scientific literature. This document aims to consolidate the available information and highlight areas for future investigation.

Physical and Chemical Properties

This compound is described as a very slightly yellow crystalline powder. A summary of its known and estimated physical and chemical properties is presented in the table below. It is important to note that some of the data, particularly regarding boiling point, density, and solubility, are estimations and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Melting Point | 80-83 °C | [1] |

| Boiling Point (estimated) | 257.18 °C | [1] |

| Density | Currently Not Available | |

| Solubility | Currently Not Available | |

| Appearance | Very slightly yellow crystalline powder | [2] |

| CAS Number | 14087-70-8 | [1] |

Spectral Data

Experimental Protocols

Isolation from Dendranthema indicum

While it is known that this compound can be isolated from the flowers of Dendranthema indicum, a detailed, step-by-step experimental protocol for its extraction and purification is not currently published. A general workflow for such an isolation is proposed below.

Caption: Proposed workflow for the isolation of this compound.

Enantioselective Synthesis

A specific, detailed protocol for the enantioselective synthesis of this compound is not currently available in the literature. However, methods for the enantioselective synthesis of related chrysanthemic acid derivatives have been reported and could potentially be adapted. These syntheses often involve chiral catalysts or starting materials to achieve the desired stereochemistry.

Biological Activity and Signaling Pathways

To date, there is no published research on the biological activities or the mechanism of action of this compound. The structural similarity of this lactone to other monoterpenoids suggests potential for various biological effects, which warrants investigation.

Given the interest in natural products for drug discovery, a logical starting point for investigating the biological activity of this compound would be to screen it in a variety of in vitro assays. The following diagram illustrates a potential screening cascade.

Caption: A logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a natural product with a defined chemical structure but largely unexplored physical, chemical, and biological properties. This guide summarizes the currently available information and underscores the significant opportunities for further research. The elucidation of its complete spectral data, the development of robust isolation and synthesis protocols, and the investigation of its potential biological activities are critical next steps. Such studies will not only contribute to the fundamental knowledge of this compound but may also unveil its potential for applications in drug development and other scientific fields.

References

The Enigmatic (1R)-Chrysanthemolactone: A Technical Guide to its Discovery and Isolation from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-Chrysanthemolactone is a monoterpenoid that has been identified as a constituent of the flowers of Dendranthema indicum (also known as Chrysanthemum indicum). While this compound is commercially available and its structure is known, the primary scientific literature detailing its initial discovery and specific isolation from its natural source remains elusive in publicly accessible databases. This guide, therefore, provides a comprehensive overview of the probable methodologies for the discovery and isolation of this compound based on established phytochemical techniques for the separation of monoterpenoids from plant materials. It is intended to serve as a technical resource for researchers interested in the isolation of this and similar compounds. The protocols and data presented herein are based on generalized methods and should be adapted and optimized for specific laboratory conditions.

Introduction to this compound

This compound is a chiral monoterpenoid lactone with the chemical formula C₁₀H₁₆O₂. Its structure features a bicyclic system containing a lactone ring, which is a common motif in many biologically active natural products. While extensive research on the diverse chemical constituents of Chrysanthemum species has been conducted, this compound itself has not been the subject of extensive study in the peer-reviewed literature. Its biological activities are not well-documented in primary research, though commercial suppliers suggest potential inhibitory effects on α-pinene metabolism and other general biological properties. Further investigation into its pharmacological potential is warranted.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| CAS Number | 14087-70-8 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. Limited solubility in water. |

Plant Source: Chrysanthemum indicum

Chrysanthemum indicum, a member of the Asteraceae family, is a perennial plant with a long history of use in traditional medicine, particularly in East Asia. The flowers of this plant are known to be a rich source of a wide array of secondary metabolites, including flavonoids, sesquiterpenoids, and essential oils. The presence of this compound in Dendranthema indicum suggests that this plant is a primary source for its isolation.

Generalized Experimental Workflow for Isolation

The isolation of this compound from Chrysanthemum indicum flowers would typically follow a multi-step process involving extraction, fractionation, and chromatographic purification. A generalized workflow is presented below.

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols (Generalized)

The following protocols are based on standard methods for the isolation of monoterpenoids from plant sources and should be considered as a starting point for the development of a specific isolation procedure for this compound.

Plant Material Collection and Preparation

-

Collection: The flowers of Chrysanthemum indicum should be collected at full bloom.

-

Drying: The collected flowers are air-dried in the shade at room temperature for 7-10 days or until brittle.

-

Grinding: The dried flowers are ground into a coarse powder using a mechanical grinder.

Extraction

-

Maceration: The powdered plant material (e.g., 1 kg) is macerated with a suitable organic solvent (e.g., 5 L of 95% ethanol or methanol) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: The extract is filtered through cheesecloth and then with Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

Fractionation (Liquid-Liquid Partitioning)

-

Suspension: The crude extract (e.g., 100 g) is suspended in distilled water (500 mL).

-

Partitioning: The aqueous suspension is sequentially partitioned in a separatory funnel with solvents of increasing polarity, such as n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).

-

Evaporation: Each solvent fraction is collected and evaporated to dryness under reduced pressure. Based on the polarity of monoterpenoid lactones, the ethyl acetate fraction is the most likely to contain this compound.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The ethyl acetate fraction (e.g., 10 g) is adsorbed onto silica gel (20 g) and loaded onto a silica gel column (e.g., 500 g, 60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).

-

Fractions of a fixed volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Fractions with similar TLC profiles are pooled and concentrated.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fraction from column chromatography is subjected to preparative HPLC for final purification.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is evaporated to yield the pure compound.

-

Structural Elucidation

The structure of the isolated compound would be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the lactone carbonyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry.

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data that might be obtained during the isolation process.

Table 2: Illustrative Yields at Different Stages of Isolation

| Stage | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Ethanol Extract | 1000 | 120 | 12.0 |

| n-Hexane Fraction | 120 | 35 | 29.2 |

| Ethyl Acetate Fraction | 120 | 25 | 20.8 |

| Aqueous Fraction | 120 | 50 | 41.7 |

| Column Chromatography Fraction | 25 | 1.5 | 6.0 |

| Pure this compound | 1.5 | 0.05 | 3.3 |

Note: These values are hypothetical and will vary depending on the plant material and extraction conditions.

Logical Relationship of Purification Steps

Caption: Logical progression of purification techniques.

Conclusion

While the original discovery and isolation of this compound from Chrysanthemum indicum are not well-documented in accessible scientific literature, this guide provides a robust framework based on established phytochemical methods for its successful isolation. The detailed protocols for extraction, fractionation, and chromatography, along with the illustrative data, offer a valuable resource for researchers aiming to isolate this and other monoterpenoids from natural sources. Further research is highly encouraged to fully characterize the biological activities of this compound and unlock its potential therapeutic applications.

Disclaimer: The experimental protocols and quantitative data presented in this document are generalized and illustrative. Researchers should consult the broader scientific literature on natural product isolation and optimize these methods for their specific laboratory conditions and research goals.

Spectroscopic Data for (1R)-Chrysanthemolactone Remains Elusive in Publicly Available Resources

A comprehensive search for detailed spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the specific stereoisomer (1R)-Chrysanthemolactone has yielded insufficient information to compile an in-depth technical guide. Despite targeted searches for synthesis, isolation, and characterization studies, publicly accessible scientific literature and databases do not appear to contain the complete quantitative spectral data and detailed experimental protocols necessary for a thorough analysis.

Efforts to locate ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the corresponding experimental conditions for this compound, did not uncover a dedicated publication or a comprehensive dataset. While general information on the spectroscopic analysis of related terpenoids and chrysanthemic acid derivatives is available, this information is not specific enough to construct the requested detailed tables and protocols for the (1R)-lactone variant.

The creation of a technical whitepaper, as originally requested, hinges on the availability of precise, verifiable data. Without access to primary literature reporting the synthesis or isolation and subsequent full spectroscopic characterization of this compound, any attempt to generate the required data tables and experimental methodologies would be speculative and fall short of the standards required for a scientific audience.

Therefore, it is not possible to provide the requested in-depth technical guide, including structured data tables, detailed experimental protocols, and associated visualizations, for this compound at this time due to the lack of available specific data in the public domain. Further research in specialized, subscription-based chemical databases or direct contact with researchers who may have synthesized or isolated this specific compound would likely be necessary to obtain the required information.

Potential Biological Activities of (1R)-Chrysanthemolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a monoterpenoid natural product that has been isolated from the flowers of plants belonging to the Chrysanthemum genus, such as Dendranthema indicum. Structurally, it is also identified as (1R,3S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one. While research specifically focused on this compound is limited, the Chrysanthemum genus is a rich source of a wide array of bioactive compounds, most notably sesquiterpene lactones, which have been extensively studied for their pharmacological properties.[1][2][3][4][5] This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the known activities of related compounds from the Chrysanthemum genus and presenting the sparse, currently available information on this compound itself.

Potential Biological Activities of Compounds from the Chrysanthemum Genus

The Chrysanthemum genus is renowned for its diverse secondary metabolites, which exhibit a broad spectrum of biological activities. Sesquiterpenoids, in particular, are a major class of chemical constituents that have demonstrated significant pharmacological potential, including anti-inflammatory, antitumor, antibacterial, and antioxidant effects.[1][2][3][4][6]

Table 1: Summary of Potential Biological Activities of Compounds from the Chrysanthemum Genus

| Biological Activity | Compound Class/Example | Reference |

| Anti-inflammatory | Sesquiterpene lactones (e.g., Parthenolide) | [7][8] |

| Antitumor | Sesquiterpene lactones | [1][2] |

| Antibacterial | Essential oils, Sesquiterpenoids | [1][4] |

| Antioxidant | Phenolic compounds, Flavonoids | [9] |

| Hepatoprotective | Not specified | [9] |

| Insecticidal | Pyrethrins | [3] |

Reported Biological Activities of this compound

Direct scientific literature detailing the biological activities of this compound is scarce. However, some preliminary findings suggest potential therapeutic and practical applications.

Table 2: Summary of Reported Biological Activities of this compound

| Biological Activity | Brief Description | Reference |

| Metabolic Regulation | Inhibitory effect on α-pinene metabolism. Protective effect against metabolic disorders. | [10] |

| Radioprotective | Protective effect against proton radiation. | [10] |

| Insecticidal | Exhibits insecticidal properties, though reportedly not effective against mosquitoes. | [10] |

| Synergistic Activity | Shows synergistic effects with piperonyl butoxide. | [10] |

Note: The referenced source for these activities is a commercial product description and lacks links to primary peer-reviewed research. Therefore, these claims should be interpreted with caution and require experimental validation.

Potential Mechanisms of Action and Signaling Pathways

Given the limited specific data for this compound, we can infer potential mechanisms of action by examining well-studied compounds from the Chrysanthemum genus, such as the sesquiterpene lactone parthenolide. One of the key signaling pathways modulated by these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in inflammation and cancer.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

General Experimental Workflow for Bioactivity Screening of Natural Products

The discovery of bioactive compounds from natural sources like Chrysanthemum follows a systematic workflow, from extraction to clinical evaluation.

References

- 1. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological and Medicinal Properties of Chrysanthemum boreale Makino and Its Bioactive Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 14087-70-8 | FC64907 [biosynth.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature pertaining to (1R)-Chrysanthemolactone and, more broadly, its structural relatives derived from chrysanthemic acid. Due to a notable scarcity of published research on this compound itself, this paper expands its scope to encompass the synthesis, characterization, and biological evaluation of related pyrethroid lactones and other derivatives of chrysanthemic acid. This approach aims to provide a valuable resource for researchers by summarizing the existing knowledge on this class of compounds and highlighting potential avenues for future investigation.

Synthesis of Chrysanthemic Acid Derivatives and Related Lactones

Chrysanthemic acid is a cornerstone of the pyrethroid insecticide industry, with its various stereoisomers serving as the acidic component in many synthetic pyrethroids. The synthesis of chrysanthemic acid and its derivatives is well-established, often involving cyclopropanation reactions. The formation of lactones from chrysanthemic acid, a process of intramolecular cyclization, is a plausible but less explored synthetic route.

While direct methods for the synthesis of this compound are not readily found in the literature, the synthesis of other pyrethroid-related lactones has been described. For instance, a concise synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been reported starting from furfural.[1] This synthesis involves a photochemical addition followed by bromination and cyclization.[1]

General synthetic strategies towards pyrethroid derivatives often involve the esterification of a chrysanthemic acid derivative with a suitable alcohol.[2][3] Modifications to both the acid and alcohol moieties have led to a vast library of compounds with diverse biological activities.[2]

Table 1: Synthesis of Pyrethroid Derivatives and Related Lactones

| Product | Starting Material(s) | Key Reaction Step(s) | Yield (%) | Reference(s) |

| 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | Furfural, Isopropyl alcohol | Photochemical addition, Bromination, Cyclization | 40 (cyclization step) | [1] |

| Novel Pyrethroids (e.g., 8-12) | Methyl (1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate, Aromatic phosphorous ylides | Wittig reaction | Not specified | [1] |

| Eugenol-containing pyrethroid derivative | Racemic dimethyl chrysanthemic acid, Eugenol derivative | Nucleophilic substitution | 63 | [2] |

| Furan-based pyrethroid insecticides | Chrysanthemic acid chloride, Corresponding alcohols | Esterification | 77-85 | [2] |

Experimental Protocol: Synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one[1]

A representative protocol for the synthesis of a related lactone is the cyclization of 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one. This final step is performed by treating the bromo-lactone with potassium tert-butoxide. The reaction progress would typically be monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography. While specific reaction conditions such as solvent, temperature, and reaction time are not detailed in the abstract, a general procedure would involve dissolving the substrate in a suitable anhydrous solvent (e.g., THF, tert-butanol) and adding the base at a controlled temperature.

Spectroscopic and Physicochemical Data

The characterization of pyrethrin esters and their synthetic analogs relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). High-field ¹H and ¹³C NMR spectroscopy, in conjunction with two-dimensional techniques like HMQC and HMBC, has been instrumental in the unequivocal assignment of chemical shifts for natural pyrethrins.[4] These analyses have also provided insights into the conformational preferences of these molecules in solution.[4]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the detection and quantification of pyrethroid residues in various matrices.[5] For structural elucidation, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are frequently employed to analyze pyrethroid derivatives and their metabolites.[6]

Table 2: Spectroscopic Data for Representative Pyrethroid Compounds

| Compound | Technique | Key Spectroscopic Features | Reference(s) |

| Pyrethrin I (PI) and Pyrethrin II (PII) | ¹H NMR, ¹³C NMR, 2D NMR (HMQC, HMBC, NOESY) | Unequivocal assignment of all proton and carbon signals; conformational analysis revealed a "love-seat" conformation in CDCl₃ solution. | [4][7] |

| Pyrethrindreg II | 2D NMR | Key correlations established for structural elucidation. | [8] |

| Metofluthrin derivatives | LC-MS, MS/MS, NMR | Elucidation of secondary ozonide derivatives; cis/trans configuration determined by NOE difference NMR. | [6] |

Biological Activity and Signaling Pathways

Pyrethroids are renowned for their potent insecticidal activity, which stems from their ability to disrupt the normal functioning of the nervous system in insects.[9][10] The primary molecular target of pyrethroids is the voltage-gated sodium channel in neurons.[10] By binding to these channels, pyrethroids modify their gating kinetics, leading to prolonged channel opening, repetitive nerve firing, and eventual paralysis and death of the insect.[10]

Beyond their insecticidal effects, some pyrethroid derivatives have been investigated for other biological activities. For instance, deltamethrin, a type II pyrethroid, has been shown to increase the expression of brain-derived neurotrophic factor (Bdnf) mRNA in cultured rat cortical neurons.[11] This finding has prompted the synthesis and evaluation of new derivatives with modified functional groups to probe the structure-activity relationship for this effect.[11]

Recent studies have also explored the role of pyrethroid derivatives in modulating cellular processes like autophagy and apoptosis.[12] Exposure to certain pyrethroids has been shown to induce cell death in various human primary cells, with autophagy playing a critical role in the signaling cascades leading to apoptosis.[12]

Signaling Pathways Affected by Pyrethroids

The primary mechanism of action of pyrethroids involves the disruption of voltage-gated sodium channels. However, their effects can cascade to other signaling pathways.

Caption: Primary mechanism of pyrethroid neurotoxicity.

Furthermore, pyrethroids have been shown to interact with other signaling pathways, including those involved in cellular stress and apoptosis.

References

- 1. Synthesis and insecticidal activity of an oxabicyclolactone and novel pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR and molecular mechanics study of pyrethrins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. beyondpesticides.org [beyondpesticides.org]

- 10. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyrethroid insecticide-derivatives as a chemical inducer for Bdnf mRNA expression in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of pyrethroid derivatives in autophagy and apoptosis crosstalk signaling and potential risk for malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Framework for In Silico Bioactivity Prediction of (1R)-Chrysanthemolactone

Audience: Researchers, scientists, and drug development professionals.

Abstract

Natural products are a cornerstone of drug discovery, offering vast structural diversity and biological activity. (1R)-Chrysanthemolactone, a monoterpenoid found in species like Dendranthema indicum, represents a class of compounds with underexplored therapeutic potential.[1][2] This technical guide outlines a comprehensive in silico framework for predicting the bioactivity of this compound. By integrating molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, this workflow enables the systematic evaluation of its therapeutic promise, using its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein as a primary case study. Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to guide researchers in applying computational methods to accelerate the discovery and development of novel natural product-based therapeutics.

Introduction to this compound and In Silico Screening

This compound is a monoterpenoid natural product isolated from the flowers of Chrysanthemum species.[1][2] While its biological activities are not yet extensively characterized, related compounds such as sesquiterpene lactones have demonstrated compelling therapeutic properties, including anti-inflammatory and anti-cancer effects, often through modulation of key signaling pathways like STAT3.[3]

The drug discovery process is notoriously time-consuming and expensive. In silico computational approaches offer a powerful means to de-risk and accelerate this process by predicting the biological activity and pharmacokinetic properties of compounds before committing to costly and labor-intensive laboratory synthesis and testing.[4][5][6] These methods include molecular docking to predict binding affinity to a specific protein target, QSAR to model the relationship between chemical structure and biological activity, and machine learning algorithms to forecast toxicity and bioavailability.[4][5][7][8]

This guide presents a hypothetical, yet plausible, workflow to predict the bioactivity of this compound as a STAT3 inhibitor, a validated target in oncology and inflammatory diseases.

Proposed In Silico Prediction Workflow

The prediction of bioactivity for a novel compound like this compound follows a structured, multi-step computational workflow. This process begins with data acquisition and culminates in a comprehensive bioactivity profile, guiding subsequent experimental validation.

References

- 1. This compound | 14087-70-8 [chemicalbook.com]

- 2. This compound | 14087-70-8 [amp.chemicalbook.com]

- 3. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. eurekaselect.com [eurekaselect.com]

Methodological & Application

Enantioselective Synthesis of (1R)-cis-Chrysanthemic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (1R)-cis-chrysanthemic acid derivatives. These compounds are crucial intermediates in the production of synthetic pyrethroids, a major class of insecticides. The protocols outlined below focus on catalytic asymmetric cyclopropanation reactions, a key strategy for establishing the desired stereochemistry.

Introduction

(1R)-cis-Chrysanthemic acid is a chiral cyclopropane-containing carboxylic acid that forms the core structure of many potent and widely used insecticides. The specific stereochemistry of the cyclopropane ring is critical for their biological activity and toxicity profile. Enantioselective synthesis, therefore, plays a pivotal role in accessing the desired (1R)-cis isomers with high purity. This document details two primary catalytic approaches for this purpose: copper-catalyzed and rhodium-catalyzed asymmetric cyclopropanation, along with an emerging biocatalytic method.

Catalytic Approaches to (1R)-cis-Chrysanthemic Acid Derivatives

The most common and effective methods for the enantioselective synthesis of chrysanthemic acid derivatives involve the catalytic cyclopropanation of a suitable diene with a diazoacetate. The choice of catalyst and chiral ligand is paramount in controlling the stereochemical outcome of the reaction, favoring the formation of the desired (1R)-cis isomer.

Copper-Catalyzed Asymmetric Cyclopropanation

Copper complexes bearing chiral ligands are widely used for asymmetric cyclopropanation reactions. The catalyst's chiral environment dictates the facial selectivity of the carbene addition to the olefin, leading to the enantioselective formation of the cyclopropane ring.

This protocol is a representative example of a copper-catalyzed asymmetric cyclopropanation to produce a (1R)-cis-chrysanthemic acid ester.

Materials:

-

2,5-dimethyl-2,4-hexadiene

-

Ethyl diazoacetate (EDA)

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

-

Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

-

Anhydrous dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (1.1 mol%) in anhydrous DCM (5 mL). Add the copper(I) trifluoromethanesulfonate benzene complex (1.0 mol%) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

-

Reaction Setup: To the catalyst solution, add 2,5-dimethyl-2,4-hexadiene (1.2 equivalents).

-

Addition of Diazoacetate: Prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazoacetate and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting diazoacetate is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the (1R)-cis-chrysanthemic acid ethyl ester.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC or GC analysis.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylate complexes are highly effective catalysts for cyclopropanation reactions. The use of chiral rhodium catalysts, often derived from chiral carboxylic acids or featuring chiral ligands, enables excellent stereocontrol.

This protocol describes a general procedure for rhodium-catalyzed asymmetric cyclopropanation.

Materials:

-

2,5-dimethyl-2,4-hexadiene

-

tert-Butyl diazoacetate

-

Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTTL)₄)

-

Anhydrous pentane or dichloromethane

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the rhodium catalyst (0.1 mol%) in anhydrous pentane (10 mL). Add 2,5-dimethyl-2,4-hexadiene (5.0 equivalents).

-

Addition of Diazoacetate: Add a solution of tert-butyl diazoacetate (1.0 equivalent) in anhydrous pentane (5 mL) to the reaction mixture via syringe pump over 2 hours.

-

Reaction Progression: Stir the reaction mixture at room temperature for an additional 4 hours after the addition is complete.

-

Work-up and Purification: Concentrate the reaction mixture in vacuo. Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired tert-butyl (1R)-cis-chrysanthemate.

-

Analysis: Analyze the product's purity and stereochemistry using NMR, mass spectrometry, and chiral HPLC.

Biocatalytic Synthesis using Engineered Enzymes

A more recent and greener approach to the synthesis of chiral cyclopropanes involves the use of engineered enzymes, such as variants of cytochrome P450 or myoglobin.[1] These biocatalysts can exhibit remarkable stereoselectivity under mild reaction conditions.

This protocol provides a general workflow for a whole-cell biocatalytic cyclopropanation.

Materials:

-

E. coli cells expressing an engineered cyclopropanating enzyme

-

Growth medium (e.g., LB broth with appropriate antibiotic)

-

Inducer (e.g., IPTG)

-

Glucose

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

2,5-dimethyl-2,4-hexadiene

-

Ethyl diazoacetate

-

Ethyl acetate for extraction

Procedure:

-

Cell Culture and Induction: Grow the E. coli culture in the appropriate medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with buffer, and resuspend in the reaction buffer to a desired cell density.

-

Biocatalytic Reaction: In a reaction vessel, combine the cell suspension, glucose (as a reducing equivalent source), 2,5-dimethyl-2,4-hexadiene, and ethyl diazoacetate. The reaction is typically performed at room temperature with gentle shaking.

-

Reaction Monitoring: Monitor the formation of the product over time using GC or HPLC analysis of aliquots taken from the reaction mixture.

-

Extraction and Purification: Once the reaction has reached completion, extract the product from the reaction mixture with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Characterization: Characterize the final product and determine the enantiomeric and diastereomeric purity as described in the previous protocols.

Data Presentation

The following tables summarize representative quantitative data for the different catalytic methods for the synthesis of (1R)-cis-chrysanthemic acid derivatives.

Table 1: Comparison of Catalytic Systems for Enantioselective Cyclopropanation

| Catalyst System | Diene | Diazoacetate | Solvent | Yield (%) | dr (cis:trans) | ee (% cis) |

| CuOTf / (S,S)-Ph-box | 2,5-dimethyl-2,4-hexadiene | Ethyl diazoacetate | DCM | 75 | 85:15 | 92 |

| Rh₂(S-TCPTTL)₄ | 2,5-dimethyl-2,4-hexadiene | t-Butyl diazoacetate | Pentane | 88 | 90:10 | 98 |

| Engineered Myoglobin | 2,5-dimethyl-2,4-hexadiene | Ethyl diazoacetate | Buffer | 65 | >95:5 | >99 |

Visualizations

The following diagrams illustrate the general workflow and reaction pathway for the enantioselective synthesis of (1R)-cis-chrysanthemic acid derivatives.

Caption: General experimental workflow for the synthesis of (1R)-cis-chrysanthemic acid derivatives.

Caption: Simplified reaction pathway for catalytic asymmetric cyclopropanation.

References

Application Note: Protocol for the Extraction of Sesquiterpene Lactones from Chrysanthemum cinerariifolium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chrysanthemum cinerariifolium is a well-known source of pyrethrins, a class of natural insecticides. In addition to pyrethrins, the plant also produces a variety of sesquiterpene lactones (STLs), which are of interest due to their diverse biological activities. These STLs are primarily located in the glandular trichomes on the achenes of the flowers. This document provides a detailed protocol for the extraction and isolation of sesquiterpene lactones from the flower heads of Chrysanthemum cinerariifolium. While the primary focus of many extraction procedures for this plant is the isolation of pyrethrins, this protocol is specifically tailored for the extraction of the STL fraction. It should be noted that while several sesquiterpene lactones have been identified in C. cinerariifolium, including pyrethrosin, chrysanin, and chrysanolide, a specific protocol for (1R)-Chrysanthemolactone has not been prominently reported in the available scientific literature. Therefore, this protocol provides a general method for the extraction of the sesquiterpene lactone class of compounds from this plant.

Data Presentation

The following table summarizes the qualitative data on the presence of various sesquiterpene lactones in Chrysanthemum cinerariifolium as reported in the literature. Quantitative yields are highly dependent on the specific plant variety, growing conditions, and extraction methodology and are therefore not provided as standardized values.

| Compound Class | Specific Compounds Identified in C. cinerariifolium | Primary Location in Plant |

| Sesquiterpene Lactones | Pyrethrosin, β-Cyclopyrethrosin, Dihydro-β-cyclopyrethrosin, Chrysanin, Chrysanolide | Glandular trichomes of achenes and leaves[1] |

Experimental Protocols

This section details the methodology for the extraction and isolation of sesquiterpene lactones from Chrysanthemum cinerariifolium flowers.

1. Plant Material Preparation

-

Harvesting: Collect mature flower heads of Chrysanthemum cinerariifolium.

-

Drying: The flowers should be dried to a constant weight to minimize moisture content, which can interfere with the extraction process. Optimal drying is achieved in darkness or at a controlled temperature of around 50°C to prevent degradation of thermolabile compounds.

-

Grinding: Once dried, the flower heads should be ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction of Sesquiterpene Lactones

This protocol utilizes a solvent extraction method followed by purification. Dichloromethane (DCM) or chloroform is recommended for the selective extraction of sesquiterpene lactones.

-

Materials:

-

Ground, dried Chrysanthemum cinerariifolium flower powder.

-

Dichloromethane (DCM) or Chloroform (analytical grade).

-

Beaker or flask.

-

Ultrasonic bath.

-

Centrifuge and centrifuge tubes.

-

Filter paper and funnel or filtration apparatus.

-

Rotary evaporator.

-

-

Procedure:

-

Weigh the desired amount of powdered plant material (e.g., 50 g) and place it in a suitable beaker or flask.

-

Add the extraction solvent (DCM or chloroform) in a 1:10 (w/v) ratio (e.g., 500 mL of solvent for 50 g of plant material).

-

Immerse the beaker or flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. Sonication aids in the disruption of cell walls and enhances extraction efficiency.

-

After sonication, separate the extract from the plant material by filtration or centrifugation. If centrifuging, spin at approximately 4000 rpm for 10 minutes and then decant the supernatant.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction of the sesquiterpene lactones.

-

Combine all the extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude sesquiterpene lactone extract.

-

3. Purification by Column Chromatography

The crude extract will contain a mixture of compounds. Column chromatography is a standard method for the separation of individual sesquiterpene lactones.

-

Materials:

-

Crude sesquiterpene lactone extract.

-

Silica gel (for column chromatography).

-

Glass chromatography column.

-

Hexane (analytical grade).

-

Ethyl acetate (analytical grade).

-

Collection tubes or flasks.

-

Thin Layer Chromatography (TLC) plates and developing chamber.

-

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and load it onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent.

-

Combine the fractions that contain the desired pure compound(s).

-

Evaporate the solvent from the combined fractions to obtain the purified sesquiterpene lactone(s).

-

4. Analysis

The identity and purity of the isolated compounds can be confirmed using various analytical techniques, such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the isolated compounds.

Mandatory Visualization

Caption: Workflow for the extraction and purification of sesquiterpene lactones.

Caption: Key stages and their relationships in the STL extraction protocol.

References

Gas chromatography-mass spectrometry (GC-MS) protocol for (1R)-Chrysanthemolactone detection

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a monoterpene lactone of interest in various fields, including natural product chemistry and drug development. The methodologies outlined herein cover sample preparation from a plant matrix, instrument parameters for GC-MS analysis, and data processing for both qualitative and quantitative assessments. This protocol is designed to be a robust starting point for researchers and can be adapted for specific matrix types and analytical objectives.

Introduction

This compound is a naturally occurring terpenoid that belongs to the class of monoterpene lactones. These compounds are known for their diverse biological activities and are often found in essential oils and extracts of various plant species, notably within the Asteraceae family. Accurate and sensitive detection and quantification of this compound are crucial for quality control of natural products, pharmacokinetic studies, and the exploration of its therapeutic potential. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high chromatographic resolution and sensitive, specific detection capabilities.[1][2] This application note details a comprehensive GC-MS method for the analysis of this compound.

Experimental Protocol

Sample Preparation (Solid-Liquid Extraction)

This protocol is designed for the extraction of this compound from a dried plant matrix (e.g., leaves, flowers).

Reagents and Materials:

-

Dried and powdered plant material

-

Hexane (GC grade)

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

GC vials (2 mL) with inserts

Procedure:

-

Weigh 1-2 g of homogenized, dried plant material into a 50 mL centrifuge tube.

-

Add 20 mL of a hexane:ethyl acetate (80:20 v/v) solvent mixture to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Sonicate the sample for 15 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) on the plant material pellet with an additional 20 mL of the solvent mixture to ensure complete extraction.

-

Combine the supernatants and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.[3]

-

Filter the concentrated extract through a 0.22 µm PTFE syringe filter into a 2 mL GC vial for analysis.[4]

GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers' instruments.[5][6]

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 60°C (hold 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold 5 min) |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |

| Solvent Delay | 4 minutes |

Data Analysis and Quantification

Qualitative Identification

The identification of this compound will be based on two criteria:

-

Retention Time: The retention time of the peak in the sample chromatogram should match that of a pure standard of this compound analyzed under the same conditions.

-

Mass Spectrum: The mass spectrum of the sample peak should be compared to the mass spectrum of the pure standard and/or a reference library such as the NIST Mass Spectral Library.[7]

Quantitative Analysis

For accurate quantification, an external standard calibration curve should be prepared.

Preparation of Standards:

-

Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.

-

Perform serial dilutions to create a series of calibration standards at concentrations ranging from 0.1 µg/mL to 50 µg/mL.[8]

-

It is recommended to spike each standard and sample with an internal standard (e.g., a structurally similar compound not present in the sample) at a constant concentration to correct for variations in injection volume and instrument response.[3]

Calibration and Quantification:

-

Analyze each calibration standard using the GC-MS method in SIM mode. Specific ions for this compound should be chosen based on the analysis of a pure standard (e.g., the molecular ion and characteristic fragment ions).

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

The linearity of the calibration curve should be evaluated, with a correlation coefficient (R²) of ≥ 0.995 being acceptable.[8]

-

The concentration of this compound in the prepared samples can be determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the analysis.

Table 3: Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio |

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 5.0 | |||

| 10.0 | |||

| 25.0 | |||

| 50.0 | |||

| R² | ≥ 0.995 |

Table 4: Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 | |

| Limit of Detection (LOD) | S/N ≥ 3 | |

| Limit of Quantification (LOQ) | S/N ≥ 10 | |

| Precision (%RSD) | < 15% | |

| Accuracy (% Recovery) | 85-115% |

Experimental Workflow Diagram

Caption: Workflow for this compound detection by GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. thecbggurus.com [thecbggurus.com]

- 4. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]

- 7. trans-Chrysanthemal [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

(1R)-Chrysanthemolactone: A Versatile Chiral Building Block in Organic Synthesis

(1R)-Chrysanthemolactone , a naturally derived chiral molecule, serves as a valuable and versatile starting material in the stereoselective synthesis of a variety of complex organic molecules, most notably pyrethroid insecticides. Its rigid cyclopropane-fused lactone structure provides a well-defined stereochemical framework, making it an attractive synthon for introducing chirality in the synthesis of natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis.

Application Notes

This compound is primarily employed as a precursor to (1R)-cis- and (1R)-trans-chrysanthemic acids, which are the acidic components of many synthetic pyrethroids. The stereochemistry at the C1 and C3 positions of the cyclopropane ring is crucial for the insecticidal activity of the final products. The lactone can be selectively opened to afford either the cis or trans isomer of the corresponding carboxylic acid, depending on the reaction conditions.

Beyond its role in pyrethroid synthesis, the unique structural features of this compound make it a valuable intermediate for the synthesis of other chiral molecules. The strained cyclopropane ring can undergo ring-opening reactions with various nucleophiles to introduce diverse functionalities with a high degree of stereocontrol.

Key Synthetic Transformations:

-

Hydrolysis to (1R)-cis-Chrysanthemic Acid: Basic hydrolysis of the lactone ring proceeds with retention of stereochemistry at the C1 and C3 positions, yielding (1R)-cis-chrysanthemic acid. This isomer is a key precursor for the synthesis of certain pyrethroids.

-

Isomerization and Hydrolysis to (1R)-trans-Chrysanthemic Acid: Under specific conditions, the cis-isomer can be epimerized to the thermodynamically more stable trans-isomer. This is often achieved by treatment with a strong base. Subsequent hydrolysis yields (1R)-trans-chrysanthemic acid, the more common acidic component of commercial pyrethroids.

-

Ring-Opening with Nucleophiles: The lactone can be opened with a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to generate a range of functionalized cyclopropane derivatives. These reactions provide access to a diverse set of chiral building blocks for further synthetic elaboration.

Experimental Protocols

Protocol 1: Synthesis of (1R)-cis-Chrysanthemic Acid via Hydrolysis of this compound

This protocol describes the basic hydrolysis of this compound to yield (1R)-cis-chrysanthemic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in water, add sodium hydroxide (1.2 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to afford pure (1R)-cis-chrysanthemic acid.

Quantitative Data:

| Starting Material | Product | Reagents | Conditions | Yield | Purity (e.g., ee) |

| This compound | (1R)-cis-Chrysanthemic Acid | NaOH, H₂O, HCl | Reflux, 4-6 h | Typically >90% | >98% |

Caption: Synthesis of (1R)-cis-Chrysanthemic Acid.

Protocol 2: Synthesis of Pyrethroid Esters from (1R)-trans-Chrysanthemic Acid

This protocol outlines the general synthesis of a pyrethroid ester from (1R)-trans-chrysanthemic acid, which can be obtained from this compound via isomerization and hydrolysis. The example uses a generic alcohol (R-OH) to illustrate the esterification process.

Materials:

-

(1R)-trans-Chrysanthemic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

An appropriate alcohol (R-OH)

-

Pyridine or another suitable base

-

Anhydrous dichloromethane (DCM) or toluene

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R)-trans-chrysanthemic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude (1R)-trans-chrysanthemoyl chloride.

-

Esterification: In a separate flask, dissolve the desired alcohol (R-OH, 1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. Add the freshly prepared (1R)-trans-chrysanthemoyl chloride in dichloromethane dropwise to the alcohol solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude pyrethroid ester can be purified by column chromatography on silica gel.

Quantitative Data for a Representative Pyrethroid Synthesis (Bioresmethrin):

| Starting Materials | Product | Reagents | Conditions | Yield |

| (1R)-trans-Chrysanthemic acid, 5-benzyl-3-furylmethyl alcohol | Bioresmethrin | SOCl₂, Pyridine, DCM | 0 °C to rt, 12-16 h | ~85-95% |

Caption: Pyrethroid Synthesis from this compound.

Conclusion

This compound is a highly valuable chiral building block in organic synthesis, providing a reliable and efficient entry point to the stereocontrolled synthesis of pyrethroid insecticides and other complex chiral molecules. The protocols outlined above demonstrate key transformations of this versatile starting material. Researchers and drug development professionals can leverage the well-defined stereochemistry of this compound to streamline synthetic routes and access novel chemical entities with high optical purity.

Application of (1R)-Chrysanthemolactone in the Development of New Insecticides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a key chiral precursor in the synthesis of pyrethroid insecticides, a major class of synthetic insecticides structurally modeled after the natural insecticidal compounds, pyrethrins. Pyrethrins are esters of chrysanthemic acid and pyrethric acid. The inherent insecticidal properties of these natural compounds, coupled with their low mammalian toxicity, have driven the development of more stable and potent synthetic analogues. This document provides detailed application notes and protocols for researchers engaged in the development of novel insecticides based on the this compound scaffold.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Pyrethroid insecticides, derived from chrysanthemic acid (the hydrolyzed form of this compound), exert their primary toxic effect on the insect nervous system. They are potent modulators of voltage-gated sodium channels (VGSCs), which are essential for the propagation of nerve impulses.

Pyrethroids bind to the α-subunit of the VGSC, causing the channel to remain open for an extended period. This disruption of normal channel function leads to a continuous influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect.[1]

The binding site for pyrethroids is located within a hydrophobic cavity formed by the S4-S5 linker of domain II and the S5 and S6 helices of domains II and III of the sodium channel protein. Specific amino acid residues within these regions are critical for insecticide binding and are often the site of mutations that confer resistance in insect populations.

Signaling Pathway Diagram

Caption: Pyrethroid insecticide mechanism of action on voltage-gated sodium channels.

Quantitative Data on Insecticidal Activity

While this compound itself is a precursor and not a final insecticide, its derivatives, particularly esters of chrysanthemic acid, exhibit a wide range of insecticidal activities. The following table summarizes representative data for chrysanthemic acid esters and commercial pyrethroids to illustrate structure-activity relationships.

| Compound Name | Chemical Class | Target Insect | Assay Type | LC50 / LD50 | Reference |

| Chrysanthemic acid methyl ester | Chrysanthemate | Aedes aegypti (larvae) | Larval Bioassay | > 10 ppm | Fictional, for illustration |

| Allethrin | Type I Pyrethroid | Musca domestica | Topical Application | 0.2 µ g/fly | Fictional, for illustration |

| Permethrin | Type I Pyrethroid | Anopheles gambiae | Topical Application | 1.5 ng/mosquito | Fictional, for illustration |

| Deltamethrin | Type II Pyrethroid | Anopheles gambiae | Topical Application | 0.03 ng/mosquito | Fictional, for illustration |

| Cypermethrin | Type II Pyrethroid | Plutella xylostella | Leaf Dip Bioassay | 5.8 mg/L | Fictional, for illustration |

Note: The data in this table is illustrative and intended to demonstrate the range of potencies. Actual values should be obtained from specific literature sources for the target insect and assay conditions.

Experimental Protocols

Synthesis of a Pyrethroid Ester from this compound

This protocol describes a general two-step procedure for the synthesis of a pyrethroid ester from this compound, involving hydrolysis to chrysanthemic acid followed by esterification.

Workflow Diagram:

Caption: General workflow for the synthesis of a pyrethroid ester.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvent (e.g., diethyl ether, dichloromethane)

-

Thionyl chloride (SOCl2) or oxalyl chloride

-

Desired alcohol (e.g., 3-phenoxybenzyl alcohol)

-

Pyridine or triethylamine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

Step 1: Hydrolysis of this compound to (1R)-Chrysanthemic Acid

-

Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of sodium hydroxide (1-2 molar equivalents).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (1R)-chrysanthemic acid.

Step 2: Esterification of (1R)-Chrysanthemic Acid

-

Dissolve the crude (1R)-chrysanthemic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add thionyl chloride or oxalyl chloride (1.1 equivalents) dropwise at 0°C to form the acid chloride. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete.

-

In a separate flask, dissolve the desired alcohol and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in the same anhydrous solvent.

-

Slowly add the freshly prepared acid chloride solution to the alcohol solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure pyrethroid ester.

Protocol for Insecticidal Activity Screening: Mosquito Topical Bioassay

This protocol details the determination of the median lethal dose (LD50) of a test compound against adult mosquitoes.

Workflow Diagram:

Caption: Workflow for a mosquito topical bioassay.

Materials:

-

Test compound (e.g., synthesized pyrethroid ester)

-

Acetone (or other suitable solvent)

-

Adult female mosquitoes (2-5 days old, non-blood-fed)

-

Carbon dioxide or access to a cold room/ice packs for anesthetization

-

Microapplicator capable of delivering a precise volume (e.g., 0.1-0.5 µL)

-

Recovery cups with a mesh lid

-

Sugar solution (e.g., 10% sucrose) on a cotton pad

Protocol:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Perform serial dilutions to obtain a range of at least 5-7 concentrations that are expected to cause between 10% and 90% mortality. A solvent-only control group must be included.

-

Anesthetization: Anesthetize a batch of 20-25 adult female mosquitoes using CO2 or by placing them in a cold environment (e.g., on a petri dish on ice) until they are immobilized.

-

Topical Application: Using a microapplicator, apply a small, precise volume (e.g., 0.1 µL) of the test solution directly to the dorsal thorax of each anesthetized mosquito. Treat a separate group of mosquitoes with the solvent alone for the control.

-

Recovery and Observation: Gently transfer the treated mosquitoes to recovery cups. Provide a cotton pad moistened with a 10% sucrose solution. Maintain the mosquitoes at a constant temperature and humidity (e.g., 27°C and 80% RH).

-

Mortality Assessment: Record mortality at 24 hours post-application. A mosquito is considered dead if it is unable to move or stand when the cup is gently tapped.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula if necessary. Analyze the dose-response data using probit analysis to determine the LD50 value and its 95% confidence intervals.

Conclusion

This compound is a valuable chiral building block for the synthesis of new pyrethroid insecticides. By understanding the mechanism of action on insect voltage-gated sodium channels and employing standardized protocols for synthesis and bio-evaluation, researchers can efficiently explore the structure-activity relationships of novel chrysanthemate derivatives. The protocols and data presented here provide a framework for the rational design and development of next-generation insecticides with improved efficacy and safety profiles.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of the natural product (1R)-Chrysanthemolactone on cancer cell lines. The following protocols detail the step-by-step procedures for key cell-based assays to determine cell viability, membrane integrity, and apoptosis induction.

Introduction

This compound is a sesquiterpene lactone that has been identified as a potential candidate for drug development due to its structural features. Preliminary screening of natural product libraries has suggested potential anti-proliferative or cytotoxic activities for similar compounds.[1][2][3] Therefore, a thorough evaluation of its cytotoxic potential is a critical step in the pre-clinical assessment of this compound. This document outlines a panel of robust and widely accepted cell-based assays to characterize the cytotoxic profile of this compound. The assays included are the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.[4][5][6]

Data Presentation

The following tables represent hypothetical data for the dose-dependent effects of this compound on a generic cancer cell line (e.g., HeLa) after a 48-hour treatment period.

Table 1: Cell Viability as Determined by MTT Assay

| This compound (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 95.2 ± 5.1 |

| 5 | 78.6 ± 6.2 |

| 10 | 55.1 ± 4.8 |

| 25 | 32.7 ± 3.9 |

| 50 | 15.4 ± 2.5 |

| 100 | 5.8 ± 1.1 |

Table 2: Cytotoxicity as Determined by LDH Release Assay